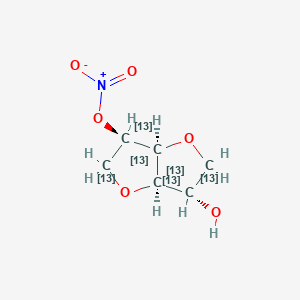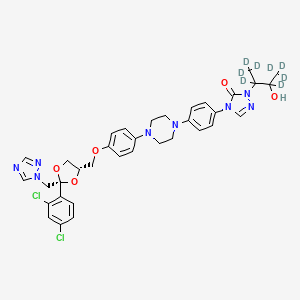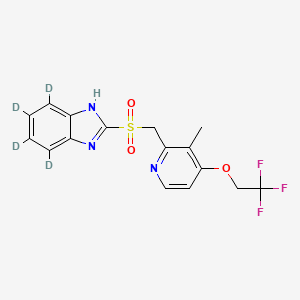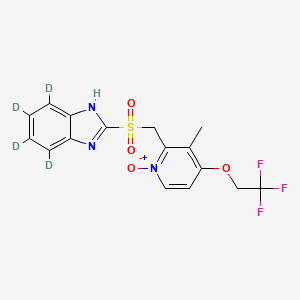
Raloxifene-d4-4'-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Raloxifene-d4-4’-glucuronide: is a deuterated form of raloxifene-4’-glucuronide, which is a metabolite of raloxifene. Raloxifene is a selective estrogen receptor modulator used primarily for the prevention and treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women . The deuterated form, raloxifene-d4-4’-glucuronide, is often used in scientific research to study the pharmacokinetics and metabolism of raloxifene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of raloxifene-d4-4’-glucuronide can be achieved through microbial bioconversion. The microorganism Streptomyces sp NRRL 21489 is used to convert raloxifene into its glucuronidated forms . The biotransformation process involves tank fermentation, followed by purification and characterization using techniques such as UV, LC/MS, and NMR spectroscopy .
Industrial Production Methods: : While chemical routes exist for synthesizing mono-glucuronides of raloxifene, they are not sufficient for large-scale production. The microbial process using Streptomyces sp NRRL 21489 is scalable and has been successfully used to produce the required glucuronidated compounds for clinical trials .
Analyse Chemischer Reaktionen
Types of Reactions: : Raloxifene-d4-4’-glucuronide primarily undergoes glucuronidation, a process where glucuronic acid is added to the compound.
Common Reagents and Conditions: : The glucuronidation reaction typically involves the use of uridine diphosphate-glucuronic acid (UDPGA) as a co-substrate and UGT enzymes. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .
Major Products: : The major product of the glucuronidation reaction is raloxifene-d4-4’-glucuronide itself. This compound is a stable metabolite and is used in various pharmacokinetic studies .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Raloxifene-d4-4’-glucuronide is used as a reference standard in analytical chemistry to study the metabolism of raloxifene. It helps in understanding the pharmacokinetics and bioavailability of raloxifene in the human body .
Biology: : In biological research, this compound is used to study the role of UGT enzymes in drug metabolism. It helps in identifying genetic polymorphisms that affect the metabolism of raloxifene .
Medicine: : Raloxifene-d4-4’-glucuronide is used in clinical studies to monitor the levels of raloxifene and its metabolites in patients undergoing treatment for osteoporosis and breast cancer .
Industry: : In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for the quantification of raloxifene and its metabolites in biological samples .
Wirkmechanismus
Raloxifene-d4-4’-glucuronide exerts its effects by binding to estrogen receptors. As a selective estrogen receptor modulator, it acts as an estrogen agonist in bone and liver tissues, increasing bone mineral density and reducing levels of low-density lipoprotein cholesterol . In breast and uterine tissues, it acts as an estrogen antagonist, thereby reducing the risk of breast cancer . The glucuronidation of raloxifene enhances its solubility and facilitates its excretion from the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raloxifene-6-glucuronide: Another metabolite of raloxifene, formed through glucuronidation at a different position on the molecule.
Raloxifene-27-glucuronide: A less common metabolite of raloxifene, also formed through glucuronidation.
Uniqueness: : Raloxifene-d4-4’-glucuronide is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry .
Eigenschaften
CAS-Nummer |
1279033-52-1 |
|---|---|
Molekularformel |
C34H31NO10SD4 |
Molekulargewicht |
653.75 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
182507-22-8 (unlabelled) |
Synonyme |
4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-d4]benzoyl]benzo[b]thien-2-yl]phenyl-D-c acid |
Tag |
Raloxifene Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)




